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Dihydrocarvyl acetate, (+/-)-

Cat. No.: B1630012
CAS No.: 75684-65-0
M. Wt: 196.29 g/mol
InChI Key: TUSIZTVSUSBSQI-DLOVCJGASA-N
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Description

Chemical Significance within the Terpenoid Class

Dihydrocarvyl acetate (B1210297) belongs to the p-menthane (B155814) monoterpenoid subclass. nih.govfoodb.ca Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. Dihydrocarvyl acetate is formed through the acetylation of dihydrocarveol (B1210190). chemicalbook.com As an ester, it can be hydrolyzed back to dihydrocarveol and acetic acid. inchem.org This chemical property is relevant in various biological and industrial processes. Its molecular structure, featuring a cyclohexanol (B46403) core with methyl and isopropenyl groups, contributes to its characteristic scent and applications in the flavor and fragrance industries. fenjinbio.com

Natural Occurrence and Distribution in Botanical Sources

Dihydrocarvyl acetate is found as a constituent of the essential oils of several plants. chemicalbook.comthegoodscentscompany.com Its presence has been identified in various species across different plant families, most notably in the Mentha genus.

The essential oils of several Mentha species are known to contain dihydrocarvyl acetate, contributing to their aromatic profiles.

Mentha spicata (Spearmint): Various studies have identified dihydrocarvyl acetate in the essential oil of Mentha spicata. For instance, one analysis reported its presence at 1.7%. threecosmetics.com Another study found it at a lower concentration of 0.57%. oatext.comnih.gov Research on Mentha spicata L. var. crispa Benth. also confirmed the presence of (-)-Dihydrocarvyl acetate. medchemexpress.comchemfaces.commedchemexpress.com

Mentha viridis (Spearmint): Dihydrocarvyl acetate has been detected in the essential oil of Mentha viridis, with one analysis showing a concentration of 5.30%. sciencewebpublishing.netresearchgate.net Other research on M. viridis also lists dihydrocarvyl acetate as a component of its essential oil. sciencescholar.usresearchgate.net

Mentha dulcia citreus "Hillary's Sweet Lemon": This hybrid mint, a cross between apple and lime mint, also contains dihydrocarvyl acetate. atlasobscura.com One study reported its concentration to be 13.01% in the essential oil. mdpi.com This particular cultivar is noted for its unique lemon-mint aroma. atlasobscura.comnorfolkherbs.co.uk

Table 1: Presence of Dihydrocarvyl Acetate in Mentha Species

Species Common Name Concentration (%)
Mentha spicata Spearmint 0.57 - 1.7 threecosmetics.comoatext.comnih.gov
Mentha viridis Spearmint 5.30 sciencewebpublishing.netresearchgate.net

Beyond the Mentha genus, dihydrocarvyl acetate has been identified in other plant families.

Rubus chingii (Palmleaf Raspberry): The leaves of Rubus chingii, a plant used in traditional Chinese medicine, have been found to contain trans-dihydrocarvyl acetate. nih.govresearchgate.netcabidigitallibrary.org

Hemidesmus indicus (Indian Sarsaparilla): The volatile oils from the roots of Hemidesmus indicus contain dihydrocarvyl acetate, although in small amounts, around 0.1% to 0.4%. ayurwiki.orgresearchgate.netscialert.netnih.gov This plant is also utilized in traditional medicine. japsonline.com

Table 2: Detection of Dihydrocarvyl Acetate in Other Plant Families

Species Common Name Plant Part Concentration (%)
Rubus chingii Palmleaf Raspberry Leaf Not specified nih.govresearchgate.netcabidigitallibrary.org

Overview of Current Academic Research Trajectories

Current research on dihydrocarvyl acetate is multifaceted. A significant area of investigation is its application in the flavor and fragrance industry. fenjinbio.comchemimpex.com Studies focus on its use as a flavoring agent in food and beverages and as a component in perfumes and cosmetics. fenjinbio.comchemimpex.com Research also explores its potential as an intermediate in the synthesis of pharmaceuticals. chemimpex.com Furthermore, there is ongoing research into the chemical composition of essential oils from various plants, which continues to identify and quantify dihydrocarvyl acetate in new sources. researchgate.net Another research avenue involves the development of synthetic methods for producing dihydrocarvyl acetate isomers for specific flavor profiles, such as in spearmint flavor enhancers. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1630012 Dihydrocarvyl acetate, (+/-)- CAS No. 75684-65-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75684-65-0

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m0/s1

InChI Key

TUSIZTVSUSBSQI-DLOVCJGASA-N

SMILES

CC1CCC(CC1OC(=O)C)C(=C)C

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C

Canonical SMILES

CC1CCC(CC1OC(=O)C)C(=C)C

Other CAS No.

75684-65-0

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Dihydrocarvyl Acetate, +/

Enantioselective and Stereodivergent Synthesis Approaches

The controlled synthesis of specific stereoisomers of dihydrocarvyl acetate (B1210297) relies heavily on the stereoselective synthesis of its precursor, dihydrocarveol (B1210190). Both chemoenzymatic and asymmetric catalytic methods have been developed to achieve high stereopurity.

Chemoenzymatic Strategies Utilizing Biocatalysis

Biocatalysis offers a powerful tool for stereoselective synthesis under mild conditions. Enzymes, particularly oxidoreductases, have been extensively used to produce chiral alcohols that are precursors to dihydrocarvyl acetate.

A prominent chemoenzymatic strategy involves a two-step reduction starting from carvone (B1668592). This stereodivergent approach allows access to the various stereoisomers of dihydrocarveol.

The first step is the diastereoselective reduction of the carbon-carbon double bond in the cyclohexenone ring of (R)- or (S)-carvone. This is catalyzed by ene-reductases (ERs), often from the 'Old Yellow Enzyme' (OYE) family, to produce the four possible stereoisomers of dihydrocarvone (B1202640). Current time information in Bangalore, IN. For instance, the ene-reductase FOYE-1 from an acidophilic iron oxidizer has been successfully used for the reduction of (R)-carvone to (2R,5R)-dihydrocarvone with an enantiomeric excess (ee) of over 95%. Similarly, whole-cell biocatalysts using Escherichia coli overexpressing an ene-reductase from Nostoc sp. (NostocER1) have achieved high yields and diastereomeric excess for the same conversion. nih.gov

In the second step, the ketone group of the resulting dihydrocarvone isomers is asymmetrically reduced by ketoreductases (KREDs). These enzymes exhibit different stereopreferences (either Prelog or anti-Prelog), enabling the synthesis of all eight possible stereoisomers of dihydrocarveol with high diastereomeric excess (up to 95% de). Current time information in Bangalore, IN. The final step to obtain dihydrocarvyl acetate is a standard esterification of the synthesized dihydrocarveol.

Enzyme ClassSubstrateKey Enzymes/SystemsProductStereoselectivity
Ene-Reductase (ER)(R)-CarvoneFOYE-1(2R,5R)-Dihydrocarvone>95% ee
Ene-Reductase (ER)(R)-CarvoneE. coli expressing NostocER1(2R,5R)-Dihydrocarvone95.4% de
Ketoreductase (KRED)Dihydrocarvone IsomersVarious KREDs (Prelog & anti-Prelog)Dihydrocarveol IsomersUp to 95% de

Asymmetric Hydrogenation of Precursor Compounds

Traditional chemical catalysis provides an alternative to biocatalysis for the stereoselective reduction of carvone. Asymmetric hydrogenation using chiral metal catalysts can selectively reduce the double bonds of the precursor to yield dihydrocarvone and subsequently dihydrocarveol.

The hydrogenation of carvone can be directed towards different products depending on the catalyst and reaction conditions. mdpi.com For the synthesis of dihydrocarvone, the endocyclic C=C double bond is targeted. Catalytic hydrogenation of (R)-carvone using a palladium on carbon (Pd/C) catalyst is one method to produce dihydrocarvone. For higher stereoselectivity, asymmetric hydrogenation catalysts are employed. For example, ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective for the asymmetric reduction of ketones. The chemical hydrogenation of (4R)-(−)-carvone using a (R)-BINAP-RuCl₂ catalyst can be used to produce specific stereoisomers of dihydrocarveol. These methods provide a direct route to the chiral alcohol precursor needed for esterification.

Catalyst SystemSubstrateProductKey Feature
Palladium on Carbon (Pd/C), H₂(R)-CarvoneDihydrocarvoneStandard catalytic hydrogenation.
(R)-BINAP-RuCl₂(4R)-(−)-Carvone(1S,2R,4S)-Neo-dihydrocarveolAsymmetric hydrogenation for high stereoselectivity.

Chemical Derivatization and Transformation Pathways

Dihydrocarvyl acetate can be synthesized through direct chemical reactions, most notably through the esterification of its corresponding alcohol or via molecular rearrangements of other terpene derivatives.

Esterification Reactions from Dihydrocarveol

The most direct and common method for synthesizing dihydrocarvyl acetate is the esterification of dihydrocarveol. chemicalbook.comchemicalbook.com This reaction involves treating dihydrocarveol with an acetylating agent. Commonly used reagents include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst to facilitate the reaction.

This transformation is also observed in nature. Studies on the essential oil of Mentha spicata (spearmint) have shown that the concentration of dihydrocarvyl acetate increases as the concentration of its precursor, dihydrocarveol, decreases, suggesting an in-vivo esterification process. chemfaces.com

Pyrolytic Conversions from Sobrerol (B1217407) and Dihydrosobrerol Derivatives

A less common but notable synthetic route involves the pyrolysis of derivatives of other terpenoids, such as sobrerol and dihydrosobrerol. A patented process describes the synthesis of dihydrocarvyl acetate through the pyrolysis of dihydrosobreryl diacetate. google.com In this process, heating a diester of dihydrosobrerol at a sufficiently high temperature causes the elimination of a carboxylic acid molecule, leading to a molecular rearrangement that forms the dihydrocarvyl ester. Subsequent saponification can yield dihydrocarveol, or the dihydrocarvyl acetate can be isolated directly if a diacetate is used as the starting material. google.com This pyrolytic method provides a pathway to the p-menthane (B155814) skeleton of dihydrocarvyl acetate from a different terpene precursor. google.com

Stereochemical Investigations and Chiral Resolution Techniques for Dihydrocarvyl Acetate, +/

Enantioselective Chromatographic Separations

Enantioselective chromatography is a cornerstone for the separation of chiral compounds like dihydrocarvyl acetate (B1210297). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

Gas chromatography is a powerful tool for the analysis of volatile compounds, and its combination with chiral stationary phases has enabled the successful resolution of numerous enantiomeric pairs, including those of dihydrocarvyl acetate.

Cyclodextrin (B1172386) derivatives are widely employed as chiral selectors in gas chromatography due to their ability to form inclusion complexes with a broad range of chiral molecules. mdpi.com These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface, allowing for stereospecific interactions. mdpi.com The separation mechanism involves the differential inclusion of the enantiomers into the cyclodextrin cavity, driven by forces such as hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. unito.it

Modified cyclodextrins, such as permethylated and perpentylated derivatives, have shown particular efficacy in resolving various classes of compounds. unito.it For instance, permethylated β-cyclodextrin diluted in moderately polar polysiloxanes is a common approach that combines the high enantioselectivity of the cyclodextrin with the excellent chromatographic properties of polysiloxanes. unito.it The choice of the specific cyclodextrin derivative and its substituents is crucial for achieving optimal separation of dihydrocarvyl acetate enantiomers. Research has demonstrated that even different derivatives of the same cyclodextrin can exhibit opposite enantioselectivity. mst.edu

A study developing a comprehensive GC-MS library for optically-active compounds utilized four different cyclodextrin derivatives, including 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-CD and 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-CD, for the enantioselective analysis of various flavor and fragrance compounds, among which dihydrocarvyl acetate was included. unito.it

Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for various applications, including chiral separations in gas chromatography. oup.comcolab.ws Their high surface area, tunable porosity, and potential for incorporating chiral functionalities make them attractive alternatives or additives to traditional chiral stationary phases. oup.comdokumen.pub

One innovative approach involves the combination of chiral MOFs with cyclodextrin derivatives to enhance enantioseparation. A study reported the use of a chiral MOF, [Cd(LTP)2]n (where LTP = L(-)-thiazolidine-4-carboxylic acid), in conjunction with permethylated β-cyclodextrin. oup.comoup.com This hybrid stationary phase demonstrated improved resolution for the separation of several racemates, including (±)-dihydrocarvyl acetate, compared to a column with only permethylated β-cyclodextrin. oup.comoup.com The enhancement is attributed to the synergistic effects of the MOF's helical structure and the cyclodextrin's inclusion capabilities. mdpi.comoup.com

Column CompositionAnalyteSeparation Factor (α)
Permethylated β-CD(±)-Dihydrocarvyl acetateLower resolution
[Cd(LTP)2]n MOF + Permethylated β-CD(±)-Dihydrocarvyl acetateHigher resolution

Table 1: Comparison of resolution for (±)-dihydrocarvyl acetate on different GC columns. Data sourced from a study on the application of MOFs in chiral GC. oup.comoup.com

Another study investigated a mixed stationary phase containing Co(D-Cam)1/2(bdc)1/2(tmdpy) incorporated with peramylated β-CD, which showed a separation factor between 1.00 and 1.10 for dihydrocarvyl acetate. mdpi.com

While gas chromatography is a dominant technique, other methods like micellar electrokinetic chromatography (MEKC) offer alternative approaches for the analysis of chiral compounds. MEKC is a modification of capillary electrophoresis where separation occurs based on the differential partitioning of analytes between a pseudo-stationary phase of micelles and the surrounding aqueous buffer. wikipedia.org Although direct applications of MEKC for the chiral separation of dihydrocarvyl acetate are not extensively documented in the provided context, the technique has been used for the analysis of extracts containing this compound. For instance, MEKC with diode array detection was developed to provide a preliminary analysis of the composition of dill extracts, where dihydrocarvyl acetate was a listed component. researchgate.netplantsjournal.com

Gas Chromatography with Chiral Stationary Phases (Es-GC)

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques provide valuable information about the three-dimensional structure of chiral molecules and are essential for assigning the absolute configuration of separated enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for stereochemical analysis. mdpi.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, or CD signal, is highly sensitive to the molecule's three-dimensional structure and can be used for both qualitative chiral recognition and the determination of absolute configuration. mdpi.com

In the context of chiral compounds, a non-zero CD spectrum confirms the presence of chirality. Furthermore, enantiomers exhibit mirror-image CD spectra, which is a definitive tool for their identification. The application of CD spectroscopy is broad, ranging from exploring the electronic and geometric structure of compounds to assigning the absolute configuration of chiral molecules. mdpi.com While specific CD spectral data for dihydrocarvyl acetate is not detailed in the provided search results, the principles of CD spectroscopy are directly applicable to its stereochemical elucidation.

Theoretical and Computational Models of Chirality

The ability of the olfactory system to distinguish between the enantiomers of dihydrocarvyl acetate, (+/-)-, is a fascinating example of stereochemical recognition at the molecular level. This discrimination is not merely an academic curiosity but has significant implications for the flavor and fragrance industry, where the distinct scent profiles of enantiomers are of great interest. dokumen.pubhebmu.edu.cn The differential perception of these chiral molecules is fundamentally rooted in their interactions with olfactory receptors (ORs), which are chiral entities themselves. researchgate.net Theoretical and computational models have become indispensable tools for elucidating the intricacies of these interactions and for understanding the structural features that govern enantiomeric discrimination.

Olfactory Receptor-Ligand Interactions and Stereodifferentiation

The perception of smell begins with the binding of a volatile odorant molecule, such as dihydrocarvyl acetate, to one or more ORs located on the surface of olfactory sensory neurons in the nasal cavity. nih.govnih.gov These receptors are G-protein coupled receptors (GPCRs), a large family of transmembrane proteins characterized by seven helical domains that span the cell membrane. nih.govnih.govspringernature.com The binding of an odorant to an OR triggers a conformational change in the receptor, initiating a signal transduction cascade that ultimately results in the perception of a specific scent in the brain. nih.gov

Since proteins are composed of chiral L-amino acids, ORs possess inherently chiral binding pockets. This chirality allows them to interact differently with the two enantiomers of a chiral ligand like dihydrocarvyl acetate, leading to a difference in binding affinity, receptor activation, and consequently, perceived odor. researchgate.net While experimental structures of ORs have been historically scarce, the advancement of computational techniques such as homology modeling has enabled the construction of plausible three-dimensional models of these receptors. nih.govspringernature.comherts.ac.uk

Homology modeling utilizes the known crystal structures of related GPCRs as templates to predict the structure of an OR of interest. nih.govherts.ac.uk Once a model of an OR is generated, molecular docking and molecular dynamics (MD) simulations can be employed to predict how the enantiomers of dihydrocarvyl acetate would bind to the receptor's active site. nih.govnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex.

For instance, studies on the structurally related monoterpenoid carvone (B1668592) have provided significant insights into the mechanisms of chiral discrimination. The human olfactory receptor OR1A1 has been identified as a receptor that responds differently to the (R)-(-)-carvone (spearmint scent) and (S)-(+)-carvone (caraway scent) enantiomers. nih.govacs.org Computational modeling and site-directed mutagenesis studies on OR1A1 have identified specific amino acid residues within the binding pocket that are critical for this enantioselective recognition. nih.gov These studies suggest that the precise spatial arrangement of functional groups on the enantiomers relative to the interacting amino acid residues in the chiral binding pocket determines the binding affinity and efficacy of receptor activation. It is highly probable that a similar mechanism governs the stereodifferentiation of dihydrocarvyl acetate enantiomers, where the acetate group and the isopropenyl group play crucial roles in the orientation of the molecule within the receptor's binding site.

The table below summarizes the key computational techniques used to model olfactory receptor-ligand interactions.

Computational TechniqueDescriptionApplication in Olfaction
Homology Modeling Predicts the 3D structure of a protein based on the known structure of a homologous protein (template). nih.govherts.ac.ukConstruction of 3D models of olfactory receptors, for which experimental structures are often unavailable. nih.govspringernature.com
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govSimulating the binding of odorant enantiomers to the active site of an olfactory receptor model to predict binding affinity and pose. nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time, providing insights into the flexibility and dynamics of the receptor-ligand complex. nih.govAnalyzing the stability of the odorant-receptor complex and identifying key dynamic interactions that contribute to stereodifferentiation. nih.gov

Structure-Activity Relationship (SAR) Studies for Enantiomeric Discrimination

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, which in the context of olfaction, is the perceived scent. For chiral compounds like dihydrocarvyl acetate, SAR studies aim to identify the specific molecular features responsible for the different olfactory perceptions of its enantiomers.

The ability of humans and other primates to discriminate between the enantiomers of dihydrocarvyl acetate has been experimentally demonstrated. acs.org This discrimination is attributed to differences in their odor quality. acs.org Analysis of structure-activity relationships for a series of chiral monoterpenoids suggests that certain structural motifs are crucial for enantiomeric discrimination by the olfactory system. These include:

The presence of an isopropenyl group at the chiral center. acs.org

The relative orientation of other functional groups, such as the acetate group in dihydrocarvyl acetate.

While direct SAR studies specifically modifying the structure of dihydrocarvyl acetate and evaluating the impact on enantiomeric odor perception are not extensively reported in the public domain, we can infer from related compounds. For example, the comparison of olfactory discrimination for enantiomeric pairs of dihydrocarvone (B1202640), dihydrocarveol (B1210190), and dihydrocarvyl acetate suggests that the nature of the oxygen-containing functional group (ketone, alcohol, or ester) at the meta-position influences the degree of discrimination. acs.org

Computational SAR, often coupled with the theoretical models described above, can systematically explore the effect of structural modifications on receptor binding. By creating virtual libraries of dihydrocarvyl acetate analogs with alterations to the acetate group, the methyl group, or the isopropenyl group, it is possible to predict how these changes would affect the interaction with a modeled olfactory receptor. These in silico predictions can then guide the synthesis and sensory evaluation of new compounds to validate the SAR models.

The table below presents key structural features and their likely importance in the enantiomeric discrimination of dihydrocarvyl acetate, based on findings from related chiral monoterpenoids.

Structural FeaturePotential Role in Enantiomeric Discrimination
Chiral Center The fundamental basis for the existence of non-superimposable mirror-image stereoisomers (enantiomers).
Isopropenyl Group A key structural element identified in studies of related monoterpenoids that contributes to the ability of the olfactory system to discriminate between enantiomers. acs.org
Acetate Group The size, polarity, and hydrogen-bonding capability of this ester group are critical for its interaction with specific amino acid residues in the olfactory receptor's binding pocket, influencing the binding orientation and affinity.
p-Menthane (B155814) Skeleton Provides the overall shape and conformational flexibility of the molecule, which must fit within the chiral binding pocket of the receptor. springernature.com

Advanced Analytical Characterization of Dihydrocarvyl Acetate, +/ in Complex Biological and Chemical Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like dihydrocarvyl acetate (B1210297). Its high resolving power and sensitive detection capabilities make it an indispensable tool for detailed chemical profiling.

Volatile Compound Profiling from Natural Sources

The relative abundance of dihydrocarvyl acetate can vary significantly depending on the plant species, genotype, and even the specific part of the plant being analyzed. In a study of different mint taxa, Mentha dulcia citreus 'Hillary's Sweet Lemon' was found to contain dihydrocarvyl acetate as one of its main components (13.01%). mdpi.com Another investigation into agroecological mint (Mentha × gracilis Sole) also identified dihydrocarvyl acetate as a differential compound. unicamp.br

Table 1 provides a summary of the percentage of Dihydrocarvyl Acetate found in the essential oils of various plants as determined by GC-MS.

Plant SpeciesPercentage of Dihydrocarvyl Acetate (%)Reference
Mentha virdis3.97 ± 0.053 nih.gov
Mentha spicata0.57 oatext.commazums.ac.ir
Mentha dulcia citreus 'Hillary's Sweet Lemon'13.01 mdpi.com
Mentha viridis L.5.30 researchgate.net

Comparative Analysis of Extraction Techniques (e.g., Headspace Solid-Phase Micro-Extraction vs. Hydrodistillation)

The method used to extract volatile compounds from a plant matrix can significantly influence the resulting chemical profile. Headspace solid-phase micro-extraction (HS-SPME) and hydrodistillation (HD) are two commonly employed techniques, and their comparison reveals important considerations for the analysis of dihydrocarvyl acetate.

HS-SPME is a solvent-free technique that samples the volatile compounds in the headspace above the sample, making it suitable for analyzing the aroma profile of fresh plant material. mdpi.comsigmaaldrich.com Hydrodistillation, a more traditional method, involves boiling the plant material in water and collecting the distilled volatile compounds. mdpi.com

A comparative study on cultivated Mentha taxa demonstrated that while the main volatile components, including dihydrocarvyl acetate, were detected using both HS-SPME and HD, their relative abundances differed. mdpi.com HS-SPME is often considered a faster technique that is more protective of thermolabile compounds. mdpi.com Studies have shown that HS-SPME can be successfully applied for the extraction and separation of volatiles in aromatic plants and can be more effective than HD for collecting more volatile compounds. nih.gov In the analysis of Mentha taxa, HS-SPME proved to be a valuable method to extend the characterization of the volatile organic compound (VOC) profile obtained by hydrodistillation. mdpi.comresearchgate.net The combination of these two techniques can provide a more comprehensive profile of the plant's volatile constituents. mdpi.com

Role of Retention Time Locking (GC-MS-RTL) in Identification

Retention Time Locking (RTL) is a powerful feature in GC-MS that enhances the reliability of compound identification by ensuring consistent retention times across different analyses and instruments. This is particularly valuable in complex analyses of natural products where numerous isomers and closely related compounds can co-elute. The European Union has specified Gas Chromatography-Mass Spectrometry with Retention Time Locking (GC-MS-RTL) for the determination of dihydrocarvyl acetate as a feed additive. europa.eu This underscores the importance of RTL for accurate and reproducible identification in regulatory contexts. While specific research detailing the application of GC-MS-RTL for dihydrocarvyl acetate is not abundant in the public literature, its mandated use in official methods highlights its significance in ensuring analytical precision. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration for Metabolite Analysis

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing a broader range of metabolites, including less volatile and more polar compounds. nih.govnih.govresearchgate.netmdpi.com In the context of dihydrocarvyl acetate, LC-MS can be employed for its detection in complex biological matrices where it may be present as a metabolite.

One study identified dihydrocarvyl acetate as a differential metabolite in the solid-state fermentation of Artemisia annua L. stems by Lentinula sajor-caju, demonstrating the utility of LC-MS in metabolomics research. researchgate.net The Human Metabolome Database (HMDB) lists predicted LC-MS/MS spectra for dihydrocarvyl acetate, providing a valuable resource for its identification in metabolomic studies. hmdb.ca Although the analysis of terpenes by LC-MS can be challenging due to their volatility and lack of strong chromophores, methods using atmospheric pressure chemical ionization (APCI) have been developed for the simultaneous quantification of terpenes and other compounds. nih.govresearchgate.net

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility or chromatographic behavior, making it more amenable to analysis by GC-MS.

Enhancing Volatility and Improving Chromatographic Behavior

For compounds with low volatility, such as some alcohols and acids, derivatization is often necessary for GC analysis. oup.com While dihydrocarvyl acetate is generally volatile enough for direct GC-MS analysis, derivatization could potentially be used to improve its chromatographic peak shape or to enhance its mass spectral fragmentation pattern for more sensitive detection. For instance, in the broader context of terpenoid analysis, silylation is a common derivatization technique used to increase the volatility and thermal stability of hydroxylated terpenes. nih.gov Although specific studies detailing the derivatization of dihydrocarvyl acetate for analytical enhancement are limited, the principles of derivatization for related terpenoids are well-established and could be applied if necessary. oup.comnih.gov

Biosynthetic Pathways and Metabolic Fate of Dihydrocarvyl Acetate, +/ in Organisms

Elucidation of Endogenous Biosynthesis in Plants

The biosynthesis of dihydrocarvyl acetate (B1210297) in plants is intrinsically linked to the broader terpenoid pathway, which is responsible for the creation of a vast array of natural products.

Postulated Enzymatic Cascades from Terpenoid Precursors (e.g., Carvone (B1668592), Dihydrocarvone (B1202640), Dihydrocarveol)

The synthesis of dihydrocarvyl acetate is believed to occur through a series of enzymatic reactions starting from common terpenoid precursors. The proposed pathway involves the following key steps:

Formation of Precursors: The journey begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP) nih.gov. In mint plants, GPP is converted into various monoterpenes, including (-)-limonene (B1674923), which serves as a crucial intermediate nih.gov.

Conversion to Carvone and Dihydrocarvone: Through a series of enzymatic modifications, (-)-limonene is transformed into (-)-carvone (B1668593) nih.gov. Subsequent reduction of carvone can lead to the formation of dihydrocarvone researchgate.netnih.gov. Research has shown that plant enzymatic systems, such as those in potatoes, can efficiently convert carvone enantiomers into their corresponding dihydrocarvones researchgate.net.

Formation of Dihydrocarveol (B1210190): Dihydrocarvone can be further reduced to dihydrocarveol researchgate.netresearchgate.net. This reduction is a critical step leading to the alcohol precursor of the final ester.

Acetylation to Dihydrocarvyl Acetate: The final step is the acetylation of dihydrocarveol to form dihydrocarvyl acetate. While the specific enzymes catalyzing this acetylation in mint are not fully characterized, it is a common reaction in plant biochemistry for modifying the properties of secondary metabolites nih.gov. It has been noted that dihydrocarvyl acetate could share the same precursor as (-)-carvone, suggesting a branching point in the metabolic pathway nih.gov.

The interconversion of these compounds highlights the metabolic plasticity within plants, allowing for the production of a diverse array of aromatic molecules. The table below summarizes the key precursors and their relationship to dihydrocarvyl acetate.

PrecursorRole in Biosynthesis
Geranyl Diphosphate (GPP)Universal precursor for monoterpenes nih.gov.
(-)-LimoneneAn early intermediate in the pathway leading to carvone nih.gov.
CarvoneA key ketone intermediate that can be reduced researchgate.netresearchgate.net.
DihydrocarvoneThe direct precursor to dihydrocarveol researchgate.netnih.gov.
DihydrocarveolThe alcohol that is acetylated to form the final product researchgate.netgoogle.com.

Microbial Biotransformations and Enzyme Characterization

Microorganisms, particularly fungi, are known for their ability to metabolize and transform a wide range of organic compounds, including terpenoids like dihydrocarvyl acetate.

Studies on Fungal Bioconversion

Fungal species have been investigated for their capacity to biotransform terpenoids. For instance, research has demonstrated the production of dihydrocarvyl acetate from nerol (B1678202) using the fungus Mucor sp., although the specific metabolic pathway was not detailed researchgate.net. Another study on the biotransformation of carvone by Aspergillus flavus resulted in the production of several compounds, including dihydrocarvone and neodihydrocarveol, which are direct precursors to dihydrocarvyl acetate nih.gov. This indicates that fungi possess the enzymatic machinery to perform the necessary reduction and potentially acetylation reactions.

Degradation and Transformation in Environmental and Biological Systems

The fate of dihydrocarvyl acetate in the environment is crucial for understanding its ecological role. Fungi, especially white-rot fungi, play a significant part in the degradation of complex organic matter.

Investigation of Role in Lignocellulosic Biomass Degradation by Fungi (e.g., Lentinus sajor-caju)

Recent studies have highlighted the involvement of dihydrocarvyl acetate in the degradation of lignocellulosic biomass by the white-rot fungus Lentinus sajor-caju mdpi.comrepec.org. During the solid-state fermentation of Astragalus membranaceus var. mongholicus stems, L. sajor-caju was found to significantly alter the composition of the plant material, including the degradation of lignin (B12514952) mdpi.comsciprofiles.com.

Metabolomic analysis of the fermented stems revealed that dihydrocarvyl acetate was one of the main metabolic markers with antioxidant properties mdpi.comrepec.org. The content of monoterpenoids, including dihydrocarvyl acetate, was observed to increase as the fungus grew on the substrate mdpi.com. This increase could be due to the release of the compound from the plant matrix and/or its generation by the fungus itself during the fermentation process mdpi.com. This finding suggests that dihydrocarvyl acetate may play a role in the complex biochemical interactions that occur during the fungal degradation of plant biomass.

The table below presents findings from a study on the solid-state fermentation of Astragalus membranaceus var. mongholicus stems by Lentinus sajor-caju.

ParameterObservationReference
Lignin Loss31.09% after 30 days of inoculation. mdpi.com
Hemicellulose Loss23% after 30 days of inoculation. mdpi.com
Cellulose Loss4.27% after 30 days of inoculation. mdpi.com
Key Metabolic MarkerDihydrocarvyl acetate identified as a main metabolic marker with antioxidant properties. mdpi.comrepec.org
Monoterpenoid ContentIncreased during fermentation. mdpi.com

Contemporary Research Applications and Future Directions for Dihydrocarvyl Acetate, +/

Applications as Chiral Building Blocks in Organic Synthesis

Dihydrocarvyl acetate (B1210297), in its racemic form, serves as a valuable starting material and model compound in organic synthesis. Its structure, featuring a cyclohexene (B86901) ring, a chiral center, and an ester functional group, makes it a versatile platform for the synthesis of more complex molecules. Researchers utilize it as a model compound to investigate reaction mechanisms and the behavior of similar esters, which contributes to the development of novel synthetic methodologies. chemimpex.com

One of the key applications lies in its use as a precursor for the synthesis of various natural products and their derivatives. researchgate.net The stereochemistry of dihydrocarvyl acetate can be manipulated through various chemical transformations to yield specific stereoisomers of target molecules. For instance, the reduction of the ketone group in carvone (B1668592), a related compound, can lead to the formation of dihydrocarveol (B1210190), which can then be acetylated to produce dihydrocarvyl acetate. researchgate.netgoogle.com This process allows for the stereodivergent synthesis of all possible stereoisomers of carveol (B46549) and dihydrocarveol, which are important additives in the flavor industry and building blocks for other natural products. researchgate.net The ability to access all stereoisomers is crucial for studying structure-activity relationships and for the synthesis of derivatives with specific biological activities. researchgate.net

Furthermore, dihydrocarvyl acetate and its derivatives are employed in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The chiral nature of the molecule is often a critical factor in the biological activity of the final product. By using dihydrocarvyl acetate as a chiral building block, chemists can introduce the desired stereochemistry into the target molecule, enhancing its efficacy and reducing potential side effects. chemimpex.com

Development of Advanced Chiral Sensing and Separation Technologies

The separation and analysis of the enantiomers of dihydrocarvyl acetate are critical for quality control in the flavor and fragrance industry and for research in chemical ecology and pharmacology. This has spurred the development of advanced chiral sensing and separation technologies.

Gas chromatography (GC) is a primary technique for separating the enantiomers of volatile compounds like dihydrocarvyl acetate. unito.it Chiral stationary phases (CSPs) based on cyclodextrin (B1172386) derivatives are widely used for this purpose due to their broad applicability and high enantioselectivity. unito.itoup.com These CSPs allow for the separation of underivatized enantiomers of a large number of chiral molecules. unito.it

Recent advancements have focused on improving the efficiency and resolution of these separations. One approach involves the incorporation of metal-organic frameworks (MOFs) into the stationary phase. For example, a chiral MOF, [Cd(LTP)2]n, has been used to enhance the enantioseparation of various racemates, including (±)-dihydrocarvyl acetate, on a permethylated β-cyclodextrin stationary phase in GC. oup.com This combination resulted in higher resolution and better peak shapes compared to the cyclodextrin phase alone. oup.com Similarly, another study reported the use of a Co(D-Cam)1/2(bdc)1/2(tmdpy) MOF incorporated with peramylated β-cyclodextrin for the separation of dihydrocarvyl acetate, although with a lower separation factor in that specific case. mdpi.com

Besides chromatographic methods, chiral sensing technologies are also being explored. These sensors aim to provide rapid and sensitive detection of specific enantiomers. Quartz crystal microbalance (QCM) sensors coated with chiral materials, including MOFs, are a promising area of research for developing enantioselective electronic noses. mdpi.com

Table 1: GC Separation of (±)-Dihydrocarvyl Acetate on Different Chiral Stationary Phases

Column TypeCapacity Factor (k1)Separation Factor (α)Reference
Permethylated β-CD-- oup.com
MOF [Cd(LTP)2]n + Permethylated β-CD-> Column B oup.com
Co(D-Cam)1/2(bdc)1/2(tmdpy) + Peramylated β-CD-1.00 - 1.10 mdpi.com

Data for specific capacity and separation factors for dihydrocarvyl acetate were not fully provided in the source material, but the relative improvement with MOF incorporation was noted.

Investigation in Chemical Ecology and Olfactory Perception Mechanisms

Dihydrocarvyl acetate plays a role in the chemical communication between plants and insects and is a subject of investigation in the field of olfactory perception. The ability of organisms to distinguish between the enantiomers of a chiral compound provides valuable insights into the mechanisms of olfaction.

Studies have shown that both humans and nonhuman primates can discriminate between the enantiomers of dihydrocarvyl acetate. oup.comoup.com This suggests that the olfactory system possesses chiral selectivity at the receptor level. nih.gov The ability to distinguish between the optical isomers of dihydrocarvyl acetate was found to be significant in human subjects, indicating a clear difference in their perceived odor quality. oup.comnih.gov In fact, CD-1 mice found the optical isomers of dihydrocarvyl acetate significantly easier to discriminate than many other enantiomeric odor pairs. nih.gov

The structural features of dihydrocarvyl acetate, specifically the presence of an isopropenyl group at the chiral center, a methyl group at the para-position, and an oxygen-containing group at the meta-position, are thought to be important for this enantiomeric discrimination. oup.comnih.gov Research on structure-activity relationships helps to understand how molecular shape and functional groups interact with olfactory receptors to produce different scent perceptions. oup.com

In the context of insect-plant interactions, monoterpenes like dihydrocarvyl acetate can act as deterrents or attractants. journal.fi For example, some monoterpenoids have been shown to repel certain insects, playing a role in plant defense. journal.fiwur.nl The specific enantiomer of a compound can elicit different behavioral responses in insects, highlighting the importance of chirality in these ecological interactions. nih.gov

Table 2: Olfactory Discrimination of Dihydrocarvyl Acetate Enantiomers in Different Species

SpeciesDiscrimination AbilityReference
HumansSignificant discrimination oup.comnih.govacs.org
Squirrel MonkeysSignificant discrimination oup.com
Pigtail MacaquesSignificant discrimination oup.com
CD-1 MiceSignificantly easier to discriminate than other pairs nih.gov

Role in Phytochemical Profiling and Biomarker Discovery

Dihydrocarvyl acetate is a component of the essential oils of various plants, particularly within the Mentha (mint) genus. researchgate.netchemicalbook.comnih.gov Its presence and relative abundance are determined through phytochemical profiling, a process that identifies the chemical constituents of a plant extract. This information is valuable for quality control of essential oils, understanding plant metabolism, and discovering potential biomarkers.

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify volatile compounds like dihydrocarvyl acetate in plant extracts. researchgate.netimist.majddtonline.info Studies have reported the presence of dihydrocarvyl acetate in the essential oils of various mint species, including Mentha spicata (spearmint) researchgate.netnih.gov, Mentha rotundifolia farmaciajournal.com, Mentha longifolia nih.gov, and Mentha aquatica essencejournal.com. Its concentration can vary depending on the plant species, geographical location, and harvesting time. imist.mafarmaciajournal.com

The identification of dihydrocarvyl acetate in the phytochemical profile of a plant can contribute to understanding its potential biological activities. For instance, it has been identified as a bioactive compound in the essential oil of Cymbopogon martinii jddtonline.info and has been associated with the antioxidant properties of fermented Astragalus membranaceus stems. mdpi.com In a study on Woodfordia fruticosa flowers, dihydrocarvyl acetate was one of the identified compounds in an extract that showed antimicrobial and anti-inflammatory potential. mdpi.com The analysis of in vivo plant volatiles using advanced techniques like thermal desorption-GC×GC-TOFMS has also detected (-)-dihydrocarvyl acetate, highlighting its role in the plant's volatilome. mdpi.com

Unexplored Academic Avenues and Methodological Advancements

While research has illuminated several aspects of dihydrocarvyl acetate, numerous avenues remain for future investigation. A deeper understanding of its biosynthetic pathways in different plant species is an area ripe for exploration. While it is known to be derived from the mevalonate (B85504) pathway, the specific enzymes and regulatory mechanisms controlling its production and stereochemistry are not fully elucidated. wur.nl

Methodologically, the development of more efficient and sustainable synthetic routes to enantiomerically pure dihydrocarvyl acetate is an ongoing challenge. Biocatalysis, using enzymes like ketoreductases and ene-reductases, presents a promising green alternative to traditional chemical synthesis for producing specific stereoisomers. researchgate.netacs.org Further research into novel enzyme discovery and protein engineering could lead to more selective and efficient biocatalytic processes.

In the realm of analytical chemistry, the continued development of advanced chiral separation techniques is crucial. While GC with chiral stationary phases is well-established, exploring new materials for these phases, such as novel MOFs or other porous materials, could lead to even greater resolution and faster analysis times. daneshyari.com Furthermore, the application of multidimensional gas chromatography (GCxGC) offers enhanced separation power for complex samples containing dihydrocarvyl acetate. core.ac.ukunito.it

From a biological perspective, the full spectrum of its bioactivity is yet to be uncovered. While some studies have pointed to its potential antimicrobial and antioxidant properties mdpi.commdpi.com, more in-depth investigations are needed to understand its mechanisms of action and potential therapeutic applications. Its role in plant defense against specific herbivores and pathogens also warrants further study. journal.fi The exploration of its sensory properties could also be expanded beyond simple discrimination to a more detailed characterization of the odor profiles of its individual enantiomers.


Q & A

Advanced Research Question

  • Oxidative degradation : Store under inert gas (N₂/Ar) at -20°C to prevent autoxidation of the isopropenyl group .
  • pH sensitivity : Avoid alkaline conditions (>pH 8), which hydrolyze the acetate ester. Monitor via HPLC for degradation products (e.g., dihydrocarveol) .

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